3PO

Vue d'ensemble

Description

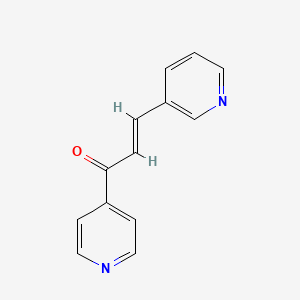

3PO is an organic compound that features two pyridine rings connected by a propenone bridge

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3PO typically involves the reaction of 3-pyridinecarboxaldehyde with 4-pyridinecarboxaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol under reflux conditions. The resulting product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions

3PO can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The pyridine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

Oxidation: Oxidized derivatives of the pyridine rings.

Reduction: Reduced forms of the propenone bridge.

Substitution: Halogenated pyridine derivatives.

Applications De Recherche Scientifique

Cancer Research

3PO has been extensively studied for its potential in cancer therapies. Its role as a PFKFB3 inhibitor allows for the modulation of glycolysis in cancer cells.

-

Case Study: Bladder Cancer

- Method : Inhibition of bladder cancer cell lines using this compound alongside other compounds like 2-deoxyglucose.

- Results : Significant reduction in cell proliferation was observed, indicating potential for therapeutic use against bladder cancer.

- Case Study: Cardiac Remodeling Post-Myocardial Infarction

Inflammatory Diseases

Research has demonstrated that this compound can also modulate inflammatory responses.

- Case Study: Experimental Inflammation

- Case Study: Rheumatoid Arthritis

Comparative Analysis of Applications

Mécanisme D'action

The mechanism of action of 3PO involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. The propenone bridge allows for conjugation with other molecules, enhancing its reactivity and potential biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(4-Pyridinyl)-1-(3-pyridinyl)-2-propen-1-one: Similar structure but with reversed positions of the pyridine rings.

3-(2-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one: Similar structure with a different position of one pyridine ring.

Uniqueness

3PO is unique due to its specific arrangement of pyridine rings and the propenone bridge, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Activité Biologique

3PO, chemically known as triphosphoric acid, is a compound that has garnered significant attention in the field of biochemistry due to its role as a selective inhibitor of the enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphate 3 (PFKFB3). This enzyme is crucial in regulating glycolysis, and its inhibition by this compound has implications for cancer metabolism and cell proliferation. This article explores the biological activity of this compound, highlighting key research findings, case studies, and relevant data.

- Molecular Formula : C₁₈H₁₈N₄O₉P₃

- Molecular Weight : 257.955 g/mol

- CAS Number : 18550-98-6

This compound acts primarily by inhibiting PFKFB3, leading to a reduction in glycolytic flux and glucose uptake in cells. This inhibition is particularly relevant in cancer cells, where altered metabolism supports rapid proliferation. Research indicates that this compound competes with fructose-2,6-bisphosphate for binding sites on PFKFB3, thereby modulating the enzyme's activity and impacting metabolic pathways.

Biological Activity Findings

- Cytotoxic Effects :

- Cell Cycle Arrest :

- Glucose Uptake Reduction :

Case Studies

Case Study 1: A375 Melanoma Cells

- In a study involving A375 human melanoma cells with the BRAFV600E mutation, exposure to various concentrations of this compound resulted in significant cytotoxicity and induction of apoptosis. The research utilized multiple assays including flow cytometry and clonogenic assays to evaluate cell viability and apoptosis rates .

| Concentration (µmol/L) | Viability (%) | Apoptosis Induction (%) |

|---|---|---|

| 0 | 100 | 0 |

| 1 | 85 | 10 |

| 5 | 60 | 30 |

| 10 | 30 | 60 |

| 20 | <10 | >80 |

Case Study 2: Endothelial Cell Proliferation

- Another study assessed the effects of this compound on endothelial cells, demonstrating that treatment led to G2/M arrest and reduced proliferation rates. The findings suggest potential applications in anti-angiogenic therapies .

Comparative Analysis with Similar Compounds

To contextualize the activity of this compound, it is useful to compare it with other compounds that share structural or functional similarities:

| Compound Name | Formula | Key Features |

|---|---|---|

| Diphosphoric Acid | H₄O₇P₂ | Contains two phosphate groups; involved in energy transfer. |

| Adenosine Triphosphate | C₁₁H₁₅N₅O₁₃P₃ | Central role in energy metabolism; serves as an energy currency in cells. |

Propriétés

IUPAC Name |

(E)-3-pyridin-3-yl-1-pyridin-4-ylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O/c16-13(12-5-8-14-9-6-12)4-3-11-2-1-7-15-10-11/h1-10H/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOWGYMNWMDNSTL-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C=CC(=O)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CN=C1)/C=C/C(=O)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701348103 | |

| Record name | (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701348103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18550-98-6 | |

| Record name | (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701348103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.